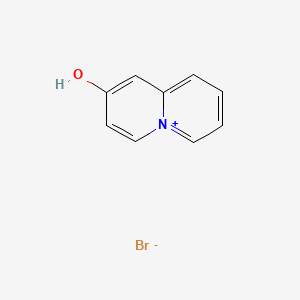

Quinolizin-5-ium-2-ol;bromide

Description

Historical Context and Evolution of Quinolizinium (B1208727) Chemistry

The study of quinolizinium chemistry has evolved over several decades, driven by the quest to synthesize and understand the properties of nitrogen-containing heterocyclic systems. Early work focused on the synthesis of the parent quinolizinium cation and its simple derivatives. dur.ac.ukrsc.org A significant review of the chemistry of quinolizines was published in 1954, consolidating the knowledge of that era. acs.org Synthetic methodologies often begin with 2-substituted pyridines, which undergo N-alkylation and subsequent cyclization and dehydrogenation reactions to form the aromatic quinolizinium ring system. wikipedia.orgdur.ac.uk Over the years, research has expanded to include the synthesis of more complex and functionalized quinolizinium derivatives, driven by their potential applications in materials science and as biologically active compounds. thieme-connect.de

Fundamental Structural Characteristics of Quinolizinium Cations

The quinolizinium cation (C₉H₈N⁺) is isoelectronic and structurally similar to naphthalene, with a nitrogen atom replacing a carbon atom at one of the bridgehead positions. wikipedia.org X-ray crystallography studies have confirmed that the quinolizinium ring system is planar. wikipedia.orgresearchgate.net This planarity, combined with the presence of 10 π-electrons, confers aromatic character to the system.

The positive charge is delocalized over the bicyclic framework, which influences the molecule's electronic properties and reactivity. ionike.com Unlike isoquinolinium, the quinolizinium ion is symmetric, and the π-electron density is distributed evenly across both rings. ionike.com This delocalization contributes to the stability of the cation. Theoretical studies, such as Nucleus-Independent Chemical Shift (NICS) calculations, support the aromaticity of the quinolizinium system. nih.govacs.org The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the entire quinolizinium framework, which is a key factor in its electrochemical behavior. researchgate.net

Table 1: Physicochemical Properties of the Parent Quinolizinium Cation

| Property | Value |

| Molecular Formula | C₉H₈N⁺ |

| Molecular Weight | 130.17 g/mol |

| IUPAC Name | quinolizin-5-ium |

| Topological Polar Surface Area | 4.1 Ų |

| Complexity | 99.3 |

Data sourced from PubChem CID 120516. nih.gov

Unique Reactivity Profile of Quinolizinium Frameworks

The cationic nature of the quinolizinium ring system makes it resistant to electrophilic attack. wikipedia.org However, it can undergo certain electrophilic substitution reactions, such as bromination. wikipedia.org The primary mode of reactivity involves nucleophilic attack. Nucleophiles can add to the electron-deficient ring system, leading to the formation of dihydroquinolizine derivatives.

The reactivity is also influenced by the substituents on the rings. For instance, the presence of a hydroxyl group, as in Quinolizin-5-ium-2-ol, can modify the electronic properties and reactivity of the molecule. 2-Hydroxyquinolizinium salts can be converted into the corresponding 2-quinolizone, a neutral species, upon treatment with a base. rsc.org This transformation highlights the influence of the hydroxyl group on the system's reactivity. Catalytic hydrogenation of the quinolizinium cation leads to the fully saturated quinolizidine (B1214090). wikipedia.org

Role of Counterions in Quinolizinium Salt Chemistry

The counterion plays a crucial role in the chemistry of quinolizinium salts, influencing their physical properties and, in some cases, their reactivity. The bromide ion in Quinolizin-5-ium-2-ol;bromide stabilizes the positive charge of the quinolizinium cation through electrostatic interactions. This interaction is fundamental to the formation and stability of the salt in the solid state.

The nature of the counterion can affect the solubility of the salt in various solvents. Furthermore, the counterion's position relative to the cationic ring can vary. Studies have shown that halide anions, like bromide, tend to favor interactions with the sigma framework (anion−σ interactions), whereas larger, more complex anions like hexafluorophosphate (B91526) (PF₆⁻) may prefer to sit above the plane of the aromatic system (anion−π interactions). researchgate.net In weakly polar solvents, photo-induced electron transfer within the quinolizinium system can even trigger the migration of the counterion to stabilize the resulting charge distribution. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolizin-5-ium-2-ol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-4-6-10-5-2-1-3-8(10)7-9;/h1-7H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJBCIQYHLBOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of Quinolizin 5 Ium 2 Ol;bromide

Electrophilic Aromatic Substitution Reactions on the Quinolizinium (B1208727) Core

The quinolizinium cation (C₉H₈N⁺) is an aromatic heterocyclic system, isoelectronic with naphthalene. wikipedia.org However, the presence of the positively charged nitrogen atom significantly deactivates the ring system towards electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgwikipedia.org This deactivation is due to the electron-withdrawing nature of the pyridinium (B92312) ring, which reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov

Despite this inherent resistance, quinolizinium salts can undergo some electrophilic substitution reactions, such as bromination, although specific details regarding the reaction on Quinolizin-5-ium-2-ol are not extensively documented in the provided results. wikipedia.org For the parent quinolizinium cation, electrophilic attack is generally disfavored. wikipedia.org In related N-heterocyclic systems like pyridine (B92270), electrophilic substitution is also difficult and often requires harsh conditions. To facilitate such reactions, the pyridine ring can be activated by N-oxidation, which increases the electron density of the ring. wikipedia.org A similar strategy might be applicable to the quinolizinium system, though not explicitly detailed for the subject compound.

Hydroxy-substituted quinolizinium derivatives can be converted to their corresponding nitro-substituted products by treatment with nitric acid. thieme-connect.de The specific outcome of such reactions can be highly dependent on the reaction conditions and the counterion present. thieme-connect.de

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com

A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Reactivity towards Electrophiles | Reason |

| Benzene | High | Electron-rich aromatic system |

| Pyridine | Low | The nitrogen atom's lone pair is not part of the aromatic system, but the atom is electronegative, deactivating the ring. nih.gov |

| Quinolizinium Cation | Very Low | The cationic nature of the ring strongly deactivates it towards electrophilic attack. wikipedia.org |

Nucleophilic Addition and Substitution Reactions

The bromide counterion in Quinolizin-5-ium-2-ol;bromide can potentially act as a nucleophile. In many reactions involving quinolizinium salts, the counterions are often exchanged, for instance, to perchlorate (B79767) or tetrafluoroborate, to yield products that are easier to handle or to avoid interference from the original anion. thieme-connect.de This implies that the bromide ion can be an active participant in certain reaction pathways, although specific examples directly involving the bromide from this compound are not detailed in the search results. The role of the counterion can be crucial, and in some cases, they are deliberately omitted from reaction schemes for clarity unless they play a key role in the synthesis. thieme-connect.de

The electron-deficient nature of the quinolizinium cation makes it susceptible to nucleophilic attack. nih.govwikipedia.org Nucleophilic addition is a fundamental reaction type for such systems, where a nucleophile adds to an electrophilic double or triple bond, breaking the π-bond. wikipedia.orgucalgary.ca In the context of the quinolizinium cation, the carbon atoms, particularly those adjacent to the nitrogen, carry a partial positive charge, making them primary targets for nucleophiles. wikipedia.org

The addition of a nucleophile to the quinolizinium ring leads to the formation of a new single bond and disrupts the aromaticity. ucalgary.ca Depending on the nucleophile's strength, this addition can be reversible or irreversible. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydrides, tend to add irreversibly. ucalgary.ca Weaker, neutral nucleophiles often require acid catalysis to activate the electrophile for the reaction to proceed. ucalgary.calibretexts.org

For N-heteroarenes like pyridines and quinolines, activation with acylating or alkylating agents can facilitate nucleophilic addition, leading to dearomatization. nih.gov A similar principle applies to quinolizinium salts, where the inherent positive charge activates the system for nucleophilic attack. nih.gov

Table 2: General Reactivity of Nucleophiles with Quinolizinium Cations

| Nucleophile Type | Reactivity | Example Nucleophiles | Reaction Condition |

| Strong (anionic) | High | RMgX, RLi, LiAlH₄, NaBH₄ | Direct addition ucalgary.ca |

| Weak (neutral) | Low | H₂O, ROH, RNH₂ | Requires acid catalysis ucalgary.ca |

Reactions Involving the Hydroxyl Group (e.g., Dehydration, Oxidation)

The hydroxyl (-OH) group at the 2-position of this compound introduces a site for a variety of chemical transformations. youtube.com The oxygen atom possesses lone pairs of electrons, allowing it to act as a nucleophile. youtube.com Conversely, the electronegativity of the oxygen atom induces a partial positive charge on the adjacent carbon, making it an electrophilic center. youtube.com

Dehydration: Although specific examples for this compound are not provided, geminal diols (two hydroxyl groups on the same carbon) are known to be unstable and spontaneously eliminate a water molecule (dehydration) to form a carbonyl compound. youtube.com While not a geminal diol, the hydroxyl group on the quinolizinium ring could potentially undergo acid-catalyzed dehydration, although this might be complex due to the nature of the aromatic system.

Oxidation: Alcohols can be oxidized to form carbonyl compounds. The specific outcome depends on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used. While detailed oxidation studies on this compound were not found, the hydroxyl group represents a potential site for such reactions. The reactivity of the hydroxyl group can be influenced by the electron-withdrawing nature of the quinolizinium core.

Other Reactions: The hydroxyl group can undergo substitution reactions. msu.edu For instance, in the presence of a strong acid, the -OH group can be protonated to form -OH₂⁺, which is a much better leaving group (water) than the hydroxide (B78521) ion. msu.edu This facilitates nucleophilic substitution at the carbon atom bearing the hydroxyl group. The hydroxyl group can also be converted into other functional groups, such as azides or thiols, through various synthetic methods. nih.gov

Rearrangement and Transformation Reactions

Quinolizinium salts are known to undergo rearrangement reactions under certain conditions. For example, quinolizinium-1-diazonium salts, when treated with aqueous nitrous acid, can undergo rearrangement to form 3-(v-triazolo[1,5-a]pyridyl)acraldehydes. worktribe.comworktribe.com These products can then isomerize and undergo further transformations. worktribe.com While this specific example does not involve this compound directly, it demonstrates the capacity of the quinolizinium core to participate in complex rearrangement pathways. The mechanisms for such rearrangements can be intricate, involving intermediates that lead to significant structural changes. worktribe.com

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics provides insights into the rates of chemical reactions, while thermodynamics describes the energy changes and stability of reactants and products. stanford.edueuropeanpharmaceuticalreview.com For electrophilic aromatic substitution, the first step, which involves the attack of the aromatic ring on the electrophile and the disruption of aromaticity, is energetically unfavorable and thus the rate-determining step. youtube.com The subsequent deprotonation to restore aromaticity is a much faster and energetically favorable process. youtube.com

In nucleophilic additions to carbonyl groups, which can be analogous to additions to the quinolizinium system, the rate of reaction is influenced by electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups adjacent to the electrophilic center increase the rate of addition, while electron-donating and bulky groups decrease it. masterorganicchemistry.com

Insufficient Data to Generate Article on the Reaction Chemistry of this compound

Comprehensive research has revealed a significant lack of specific scientific literature detailing the reaction chemistry of this compound, particularly concerning the influence of reaction conditions and solvents on its reaction pathways. While general information on related quinolizinium salts and the broader chemistry of quinoline (B57606) derivatives is available, specific experimental data and mechanistic studies for this compound are not present in the accessible scientific databases and research articles.

The available literature touches upon the synthesis and reaction of similar heterocyclic compounds, but does not provide the specific data required to construct a detailed and accurate analysis as requested in the article outline. For instance, studies on the bromination of 8-substituted quinolines highlight the critical role of solvents in directing the outcome of reactions, but this information cannot be directly and accurately extrapolated to the specific chemical behavior of this compound.

Without dedicated research on the target compound, any attempt to generate the requested article would rely on speculation and generalization from tangentially related molecules. This would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on "this compound".

Therefore, due to the absence of specific and detailed research findings on the reaction chemistry of this compound, it is not possible to generate the requested article with the necessary scientific rigor and adherence to the provided outline. Further experimental investigation into this specific compound is required for a thorough understanding of its chemical properties and reactivity under various conditions.

Advanced Spectroscopic and Structural Characterization of Quinolizin 5 Ium 2 Ol;bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Quinolizin-5-ium-2-ol;bromide, both proton (¹H) and carbon-13 (¹³C) NMR, as well as multi-dimensional techniques, are invaluable for its structural elucidation.

Proton (¹H) NMR Applications

Proton NMR spectroscopy of this compound would be expected to reveal characteristic signals for the protons on the quinolizinium (B1208727) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the positively charged nitrogen atom and the electronic effects of the hydroxyl group. Protons on the carbon atoms adjacent to the nitrogen atom are typically shifted downfield, appearing at higher ppm values, due to deshielding effects.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 7.5 - 8.0 | d |

| H-3 | 7.0 - 7.5 | d |

| H-4 | 8.0 - 8.5 | d |

| H-6 | 9.0 - 9.5 | d |

| H-7 | 7.8 - 8.2 | t |

| H-8 | 7.5 - 8.0 | t |

| H-9 | 8.5 - 9.0 | d |

Note: The actual chemical shifts for this compound will be influenced by the position of the hydroxyl group and the solvent used for analysis.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the nine carbon atoms in the quinolizinium core. The chemical shifts of these carbons are also affected by the electronegativity of the nitrogen atom and the substituent hydroxyl group. The carbon atom bearing the hydroxyl group (C-2) would show a characteristic upfield shift compared to the other aromatic carbons.

A representative ¹³C NMR data table for a generic quinolizinium ring is provided below to indicate the anticipated chemical shift regions.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 120 - 130 |

| C-2 | 150 - 160 (with -OH) |

| C-3 | 115 - 125 |

| C-4 | 135 - 145 |

| C-6 | 145 - 155 |

| C-7 | 125 - 135 |

| C-8 | 120 - 130 |

| C-9 | 130 - 140 |

| C-9a | 140 - 150 |

Note: These are generalized ranges, and the precise chemical shifts for this compound would require experimental determination.

Multi-dimensional NMR Techniques

COSY experiments would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the two rings of the quinolizinium system.

HSQC spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.

HMBC experiments would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity between different parts of the molecule and confirming the substitution pattern.

Detailed experimental data from multi-dimensional NMR studies specifically for this compound are not currently available in published literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are based on the absorption or scattering of electromagnetic radiation by molecules, which causes transitions between vibrational energy levels.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=C, and C-N bonds.

Research on the synthesis of 2-hydroxyquinolizinium bromide has reported its infrared spectrum, noting a medium strength absorption band at 3250 cm⁻¹ corresponding to a hydrogen-bonded hydroxyl group (-OH) and a band at 1650 cm⁻¹ attributed to a cyclic amide-like carbonyl stretching vibration, suggesting a contribution from a quinolizone resonance structure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3250 | Medium |

| C=O stretch (from resonance form) | 1650 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1200 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic quinolizinium ring system. The C=C stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

Specific experimental Raman spectroscopic data for this compound has not been found in the existing scientific literature. A detailed analysis would be required to assign the specific Raman active modes of this compound.

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing ionic and fragile biomolecules. youtube.comyoutube.com In this method, a high voltage is applied to a liquid sample to create an aerosol, which leads to the formation of gas-phase ions from the analyte molecules. youtube.comyoutube.com For this compound, ESI-MS in positive ion mode would primarily detect the quinolizin-5-ium-2-ol cation.

The molecular ions generated are often energetically unstable and can break down into smaller, charged fragment ions. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a valuable tool for determining the molecular structure. wikipedia.org In the case of quinolizinium compounds, fragmentation can be initiated by cleavage at various points in the ring system or at substituent groups. For instance, studies on similar heterocyclic systems have shown characteristic losses of small neutral molecules. nih.govresearchgate.net For Quinolizin-5-ium-2-ol, potential fragmentation pathways could involve the loss of a water molecule ([M+H−H₂O]⁺) or carbon monoxide ([M+H−CO]⁺) from the parent ion. researchgate.net

When coupled with a Time-of-Flight (TOF) analyzer, ESI-TOF-MS provides high-resolution mass data. This allows for the precise determination of the mass-to-charge ratio (m/z) and, consequently, the elemental composition of the parent ion and its fragments.

Table 1: Predicted ESI-MS Data for Quinolizin-5-ium-2-ol Cation

| Ion Species | Formula | Predicted Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| [M-Br]⁺ | C₉H₈NO⁺ | 146.0600 | Parent Cation |

| [M-Br-H₂O]⁺ | C₉H₆N⁺ | 128.0495 | Fragment from loss of water |

| [M-Br-CO]⁺ | C₈H₈N⁺ | 118.0651 | Fragment from loss of carbon monoxide |

Electronic Spectroscopy

UV-Visible absorption spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. bath.ac.uknanoqam.ca Molecules with unsaturated functional groups, known as chromophores, are capable of absorbing UV-visible radiation. nanoqam.ca The quinolizinium core, being an aromatic and conjugated system, acts as a chromophore and is expected to exhibit distinct absorption bands. thieme-connect.de

The UV-Vis spectra of quinolizinium derivatives typically show multiple absorption bands corresponding to π → π* transitions. nanoqam.ca The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the specific substituents on the quinolizinium ring system and the solvent used. researchgate.net For example, different substituted quinolizinium compounds have been shown to absorb in the visible light region between 405–445 nm, with molar absorptivity values as high as 15,700 M⁻¹cm⁻¹. nih.gov

The phenomenon of solvatochromism, where the absorption wavelength changes with solvent polarity, is also observed in quinolizinium derivatives. acs.orgresearchgate.netnih.gov This shift occurs due to differential solvation of the ground and excited electronic states. For instance, some aryl-substituted benzo[b]quinolizinium derivatives show pronounced solvatochromic behavior, with absorption maxima shifting significantly when the solvent is changed from water to acetonitrile or dichloromethane. thieme-connect.de

Table 2: Representative UV-Visible Absorption Data for Substituted Quinolizinium Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Electron-deficient alkyne-linked quinoliziniums | Dichloromethane | 405–445 | Up to 15,700 |

| 9-Aryl-substituted benzo[b]quinoliziniums | Water | 409–422 | Not specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Water | 422 | Not specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Acetonitrile | 474 | Not specified |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | Dichloromethane | 507 | Not specified |

Many quinolizinium-based compounds are known to be highly fluorescent. rsc.org Fluorescence is the emission of light from a molecule after it has absorbed light. Quinolizinium derivatives have been developed as fluorescent reagents and probes due to their favorable photophysical properties, such as tunable emissions in the visible light region and large Stokes shifts. nih.govnih.gov

The fluorescence properties, including the emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τ), are key characteristics. Some quinolizinium ionic liquids have demonstrated exceptionally high fluorescence quantum yields, in some cases exceeding 99%, with emission maxima around 334 nm in ethanol. ionike.comresearchgate.net The fluorescence lifetime for such a compound was reported to be 5.33 ns. ionike.com The emission properties can also be sensitive to the solvent environment, a phenomenon known as fluorosolvatochromism. acs.orgresearchgate.net For example, the emission maxima of hydroxybenzo[b]quinolizinium ions shift from around 460-468 nm in acetonitrile to 507-553 nm in DMF. acs.org

Phosphorescence, which is light emission from a triplet excited state, is generally less common for such compounds in solution at room temperature.

Table 3: Fluorescence Properties of Representative Quinolizinium Compounds

| Compound Type | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Lifetime (τ, ns) |

|---|---|---|---|---|

| [EEQu]NTf₂ | Ethanol | ~334 | >99% | 5.33 |

| Electron-deficient alkyne-linked quinoliziniums | Dichloromethane | 478–555 | Up to 22% | Not specified |

| 8-hydroxybenzo[b]quinolizinium | Acetonitrile | 468 | Not specified | Not specified |

| 8-hydroxybenzo[b]quinolizinium | DMF | 507 | Not specified | Not specified |

| 9-hydroxybenzo[b]quinolizinium | Acetonitrile | 460 | Not specified | Not specified |

| 9-hydroxybenzo[b]quinolizinium | DMF | 553 | Not specified | Not specified |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. nih.govaps.org Since this compound is an achiral molecule, it will not exhibit a CD signal on its own. However, a CD signal can be induced if the molecule interacts with and is oriented by a chiral environment, such as binding to biomacromolecules like DNA or proteins. iupac.orgresearchgate.netnih.gov Such induced CD spectra can provide information about the binding mode and the conformation of the quinolizinium compound in the chiral environment.

Linear Dichroism (LD) spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. rsc.org This technique is used to determine the orientation of molecules within an ordered system. nih.gov For this compound, LD could be employed to study its orientation if it were, for example, intercalated into oriented DNA fibers or aligned in a stretched polymer film. iupac.org The resulting LD spectrum provides information about the orientation of the electronic transition moments relative to the molecular axis.

X-ray Diffraction and Crystal Structure Analysis

For this compound, a crystal structure analysis would reveal the planar structure of the quinolizinium cation, which is isoelectronic with naphthalene. wikipedia.org The analysis would also detail the arrangement of the quinolizin-5-ium-2-ol cations and the bromide anions in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the bromide anion, as well as π-π stacking interactions between the aromatic rings of adjacent cations, would be elucidated. The structure of the parent quinolizinium hexafluorophosphate (B91526) salt has been determined by X-ray crystallography, confirming the planarity of the C₉H₈N⁺ cation. wikipedia.org Similar analyses have been performed on various benzo[b]quinolizinium derivatives. thieme-connect.de

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide detailed information about the crystal lattice, including the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the exact coordinates of each atom.

For this compound, a successful single-crystal X-ray diffraction study would yield crucial structural information, such as:

Crystal System and Space Group: Determining the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group would define the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ) would be precisely measured.

Molecular Geometry: The study would confirm the planar structure of the quinolizinium ring system and the geometry around the hydroxyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the Quinolizin-5-ium-2-ol cation and the position of the bromide anion would be obtained.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

A PXRD analysis of this compound would provide a characteristic fingerprint of its crystalline form. Key information that would be obtained includes:

Phase Identification: The PXRD pattern is unique to a specific crystalline phase of a compound. It could be used to confirm the identity and purity of a synthesized batch of this compound.

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity of the sample. Broad peaks would suggest a more amorphous or poorly crystalline material.

Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. These can be compared with data from single-crystal X-ray diffraction if available.

Polymorphism Screening: PXRD is a primary tool for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties.

As no experimental powder X-ray diffraction pattern for this compound is available in the public domain, a data table of diffraction peaks cannot be compiled.

Computational and Theoretical Chemistry Studies of Quinolizin 5 Ium 2 Ol;bromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic properties. For Quinolizin-5-ium-2-ol;bromide, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a comprehensive theoretical description.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular tool for theoretical investigations due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations on this compound would typically involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various molecular properties.

Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for Quinolizin-5-ium-2-ol Cation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | 1.35 Å |

| N5-C4 | 1.38 Å | |

| N5-C10a | 1.39 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| Bond Angle | C1-C2-C3 | 119.5° |

| C4-N5-C10a | 121.0° | |

| C2-O-H | 109.5° | |

| Dihedral Angle | H-O-C2-C1 | 0.0° |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT.

For a molecule like this compound, ab initio calculations would be used to refine the geometric and electronic structures predicted by DFT. They are particularly useful for benchmarking the results of less computationally demanding methods and for studying systems where electron correlation effects are significant. Conformational studies and the calculation of vibrational frequencies are also common applications of ab initio methods. researchgate.net

Table 2: Hypothetical Ab Initio Calculated Energies for Quinolizin-5-ium-2-ol Cation

| Method | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| HF | 6-31G(d) | -587.12345 | 0.0 |

| MP2 | 6-31G(d) | -587.98765 | -542.4 |

| CCSD(T) | cc-pVTZ | -588.45678 | -836.8 |

Excited State Dynamics and Photophysical Property Prediction

The study of excited state dynamics is crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light. nih.gov For this compound, computational methods can predict the electronic transitions that give rise to its characteristic UV-Visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.

TD-DFT calculations can determine the energies of the lowest singlet and triplet excited states, as well as the oscillator strengths for transitions from the ground state to these excited states. This information allows for the theoretical prediction of the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). The photophysical properties of quinolizinium (B1208727) salts are of interest for their potential applications in areas such as fluorescent probes and photosensitizers. nih.gov

Table 3: Hypothetical TD-DFT Predicted Photophysical Properties of Quinolizin-5-ium-2-ol Cation

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.10 | 400 | 0.25 | HOMO → LUMO |

| S0 → S2 | 3.54 | 350 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 4.13 | 300 | 0.45 | HOMO → LUMO+1 |

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and chemical bonding provides a deeper understanding of a molecule's properties and reactivity. Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses are two powerful computational tools used for this purpose.

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org This analysis can quantify the delocalization of electron density and the strength of interactions between orbitals. nih.gov

Table 4: Hypothetical NBO Analysis for Selected Interactions in Quinolizin-5-ium-2-ol Cation

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C1-C2) | 5.2 |

| π (C3-C4) | π* (N5-C10a) | 15.8 |

| σ (C-H) | σ* (C-C) | 2.5 |

The Quantum Theory of Atoms In Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and other interactions based on the topological properties of the electron density at bond critical points (BCPs).

In the context of this compound, AIM analysis would be employed to characterize the covalent bonds within the quinolizinium cation and the ionic interaction between the cation and the bromide anion. The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H) at the BCPs provide insights into the strength and nature of these interactions. For instance, a negative value of ∇²ρ is indicative of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

Table 5: Hypothetical AIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C-C (aromatic) | 0.310 | -0.850 | -0.320 | Covalent |

| C-N | 0.290 | -0.780 | -0.295 | Polar Covalent |

| C-O | 0.250 | -0.650 | -0.210 | Polar Covalent |

| N⁺···Br⁻ | 0.015 | +0.050 | +0.005 | Ionic |

Molecular Orbital Analysis

Molecular orbital (MO) theory is a fundamental tool in computational chemistry used to describe the electronic structure of molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide critical insights into its reactivity and electronic properties.

Key Parameters and Their Significance:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Orbital Distribution: Mapping the spatial distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In the case of the Quinolizin-5-ium-2-ol cation, it would be expected that the HOMO is localized on the electron-rich portions of the molecule, such as the hydroxyl group, while the LUMO may be distributed across the electron-deficient quinolizinium ring.

Hypothetical Data Table for Molecular Orbital Analysis:

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -8.50 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.10 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.40 | The energy difference between the HOMO and LUMO, reflecting chemical reactivity. |

Reaction Pathway and Mechanism Modeling

Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical transformations, including the formation, degradation, or further reaction of this compound. This involves identifying transition states and calculating activation energies.

Methodology:

Transition State Search: Algorithms are used to locate the geometry of the transition state (a first-order saddle point on the potential energy surface) for a given reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Activation Energy Calculation: The activation energy is determined as the energy difference between the transition state and the reactants. This value is critical for predicting reaction rates.

For instance, modeling the synthesis of the quinolizinium ring system could elucidate the step-by-step mechanism and identify the rate-determining step.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, this would involve studying the rotation around single bonds, such as the C-O bond of the hydroxyl group.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, chemists can identify stable conformations (local minima) and the energy barriers between them (saddle points).

Key Aspects of Analysis:

Dihedral Angle Scanning: The potential energy would be calculated at various increments of a specific dihedral angle (e.g., the angle defining the orientation of the hydroxyl hydrogen relative to the ring) to generate a one-dimensional potential energy curve.

Identification of Minima and Maxima: The minima on this curve correspond to stable, staggered conformations, while the maxima represent unstable, eclipsed conformations. The energy differences between these points provide the rotational energy barriers.

Hypothetical Rotational Barrier Data:

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 0 | 0.0 |

| Rotational Barrier | 90 | 3.5 |

| Local Minimum | 180 | 0.2 |

Intermolecular Interaction Modeling

Understanding the non-covalent interactions between the Quinolizin-5-ium-2-ol cation and the bromide anion, as well as with solvent molecules, is crucial for predicting its behavior in different environments.

Modeling Approaches:

Ion Pair Analysis: The geometry and interaction energy of the Quinolizin-5-ium-2-ol cation and the bromide anion would be calculated. This would reveal the preferred location of the bromide ion relative to the cation and the strength of the electrostatic interaction.

Solvation Models: To simulate the effect of a solvent, either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit solvent models (where the solvent is treated as a continuous medium) can be employed. These models help in understanding how the solvent affects the structure and properties of the ionic compound.

Non-Covalent Interaction (NCI) Plots: This visualization technique can be used to identify and characterize weak interactions, such as hydrogen bonding between the hydroxyl group and the bromide anion or solvent molecules.

Supramolecular Chemistry and Non Covalent Interactions of Quinolizin 5 Ium 2 Ol;bromide

Cation-π Interactions

No specific studies on cation-π interactions involving the Quinolizin-5-ium-2-ol cation were identified.

Hydrogen Bonding Networks

There is no available research detailing the specific hydrogen bonding networks formed by Quinolizin-5-ium-2-ol;bromide in the solid state or in solution.

Halogen Bonding Interactions

Specific data on halogen bonding interactions between the bromide anion and other components of the crystal lattice of this compound are not documented in the available literature.

Van der Waals Interactions

A detailed analysis of the van der Waals interactions within the crystal structure of this compound has not been published.

Self-Assembly Principles and Controlled Reorganization in Solid State

There are no specific reports on the self-assembly behavior or controlled reorganization of this compound in the solid state.

Applications in Chemical Science and Materials Research Excluding Biological/clinical

As Precursors in Organic Synthesis of Complex Heterocycles

Quinolizinium (B1208727) salts are valuable precursors for the synthesis of more complex, polycyclic N-heterocycles. thieme-connect.deresearchgate.net Their inherent cationic charge makes them susceptible to nucleophilic attack and cycloaddition reactions, enabling the construction of diverse molecular architectures. mdpi.com The synthesis of the quinolizinium core itself often begins with 2-substituted pyridines, which undergo N-alkylation and subsequent cyclization and dehydrogenation reactions. wikipedia.org

Several synthetic strategies utilize quinolizinium precursors or related picolinium ylides for constructing fused heterocyclic systems. For example, 2-picolinium N-ylides, generated in situ from the corresponding picolinium bromide salt, can undergo cycloaddition reactions with various dipolarophiles to yield complex structures like indolizine (B1195054) derivatives. nih.govnih.gov Similarly, quinolinium 1,4-zwitterions, which are structurally related to quinolizinium salts, participate in cascade cycloaddition reactions to form intricate polycyclic frameworks such as cyclopropane-fused pyrazino[1,2-a]quinolines. mdpi.com Metal-catalyzed C-H activation and annulation reactions provide another powerful route, where precursors like 2-alkenylpyridines react with alkynes in the presence of rhodium(III) or ruthenium(II) catalysts to form the quinolizinium skeleton in high yields. researchgate.netscribd.com The presence of a hydroxyl group, as in Quinolizin-5-ium-2-ol, offers a potential handle for further functionalization or to direct the regioselectivity of subsequent synthetic transformations.

| Methodology | Precursors | Key Reagents/Catalysts | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| [2+2+2] Cyclotrimerization / C-H Activation | Substituted diynes, trimethylsilylethyne, alkynes | Rhodium (Rh) catalysts | Helical quinolizinium salts | researcher.lifersc.org |

| Oxidative Annulation | 2-Alkenylpyridines, alkynes | Rh(III) or Ru(II) complexes, Cu(OAc)₂ | Substituted quinolizinium salts | scribd.com |

| Cascade Cycloaddition | Quinolizinium 1,4-zwitterions, ylides | NaH, DMF | Cyclopropane-fused pyrazino[1,2-a]quinolines | mdpi.com |

| In-situ Ylide Cycloaddition | N-acylmethyl-2-picolinium bromide, dipolarophiles | Triethylamine | Indolizine derivatives | nih.govnih.gov |

**7.2. Catalytic Applications in Organic Reactions

The unique structural and electronic properties of quinolizinium salts, such as Quinolizin-5-ium-2-ol;bromide, make them promising candidates for various catalytic applications. The cationic nature of the quinolizinium ring and the presence of the bromide counter-ion are key features that can be exploited in organocatalysis, phase-transfer catalysis, and halogen-bonding catalysis.

In the field of organocatalysis, the nucleophilic dearomatization of azaarenium salts is a powerful method for accessing complex three-dimensional scaffolds from simple, flat aromatic compounds. mdpi.com Quinolizinium salts, being electron-deficient aromatic cations, are activated towards nucleophilic attack. This intrinsic reactivity can be harnessed in organocatalytic transformations. Chiral organocatalysts can control the stereochemistry of the nucleophilic addition, leading to enantiomerically enriched dihydroazaarene products. While much of the research has focused on the related quinolinium and pyridinium (B92312) salts, the principles are directly applicable to the quinolizinium system. mdpi.com The 2-hydroxy substituent could further modulate this reactivity through hydrogen bonding interactions with the catalyst or substrate.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgoperachem.com The key to this process is a phase-transfer catalyst, which is capable of transporting one reactant, often an anion, across the phase boundary into the other phase where the reaction can occur. operachem.com this compound belongs to the class of quaternary ammonium (B1175870) salts, which are the most common type of phase-transfer catalysts. wikipedia.org

The cationic quinolizinium headgroup is lipophilic and can form an ion pair with an anion (e.g., hydroxide (B78521), cyanide) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic-soluble substrate. operachem.com The efficiency of a PTC is related to the lipophilicity of the cation, which determines its ability to partition into the organic phase. nih.gov Quaternary ammonium and phosphonium (B103445) salts are widely used in industrial processes for nucleophilic substitutions, alkylations, and condensation reactions. wikipedia.orgresearchgate.net

| Reaction Type | Aqueous Phase Reactant | Organic Phase Reactant | Typical Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | NaCN | 1-Chlorooctane (R-Cl) | 1-Cyanooctane (R-CN) | operachem.com |

| Alkylation | NaOH / H₂O | Indole, Benzyl Chloride | N-Benzylindole | nih.gov |

| Dichlorocarbene Generation | NaOH / H₂O | Chloroform, Cyclohexene | 7,7-Dichloronorcarane | wikipedia.org |

| Wittig Reaction | NaOH / H₂O | Benzyltriphenylphosphonium bromide, Benzaldehyde | Stilbene | wikipedia.org |

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, acts as a Lewis acid and interacts with a Lewis base. wiley-vch.de The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing power of the group attached to it. nih.gov In this compound, the bromide anion can act as a Lewis base (a halogen bond acceptor), but more significantly, organohalogen compounds can act as halogen bond donors to catalyze reactions, for instance, by activating an electrophile. nih.govnih.gov

Recent studies have shown that creating a positive charge on a molecule containing a halogen atom significantly enhances its σ-hole and thus its ability to act as a halogen bond donor. nih.gov For example, protonated or N-methylated halogenopyridinium cations are much stronger halogen bond donors than their neutral counterparts. nih.gov While the bromide in this compound is a counter-ion, the principles of charge-assisted halogen bonding are highly relevant. If the quinolizinium ring itself were halogenated (e.g., with a bromine substituent), the positive charge of the ring would make it a potent halogen-bond donor catalyst for reactions like halide abstraction. nih.gov Furthermore, the bromide counter-ion itself can participate in halogen-bonding interactions within a catalytic cycle, potentially influencing the structure of the active catalytic complex. nih.gov

Development of Optoelectronic Materials

The extended π-conjugated system and planar structure of the quinolizinium core make it an excellent chromophore. wikipedia.org This has led to significant interest in developing quinolizinium-based compounds for optoelectronic applications, particularly as fluorescent materials and dyes. researchgate.net The ability to chemically modify the quinolizinium scaffold allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov

Quinolizinium salts and their benzo-fused analogues often exhibit strong fluorescence in the visible region of the electromagnetic spectrum. thieme-connect.deresearchgate.net Researchers have synthesized libraries of new quinolizinium compounds and systematically studied their photophysical properties. rsc.orgnih.gov These studies have shown that quinolizinium derivatives can have high molar absorptivities and fluorescence quantum yields, with emission colors spanning from blue to red depending on the specific substituents and the extent of π-conjugation. rsc.orgnih.gov

For example, a series of quinolizinium-based fluorescent reagents showed maximum absorption in the 405–445 nm range and maximum emission between 478–555 nm, with quantum yields up to 0.22. nih.gov Helical quinolizinium salts prepared through rhodium catalysis exhibit fluorescence in the orange-red region (606–682 nm) with very high quantum yields, in some cases approaching 99%. rsc.org The presence of a hydroxyl group, as in this compound, is known to influence the photophysical properties of aromatic systems, often leading to sensitivity to solvent polarity and pH. worktribe.comresearchgate.net This tunability makes these compounds attractive for use as fluorescent probes, sensors, and as active components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Alkyne-linked Quinoliziniums | 405–445 | 478–555 | up to 0.22 | nih.gov |

| Naphtho[2,1-b]quinolizinium bromide | ~360-430 | ~450 | Not specified | nih.govacs.org |

| Naphtho[1,2-b]quinolizinium bromide | ~360-440 | ~460 | Not specified | nih.govacs.org |

| rsc.org-Helical Quinolizinium Salts | Not specified | 606–682 | 0.28–0.99 | rsc.org |

| Naphtho[2,1,8-ija]quinolizinium Salts | Not specified | 525-623 | up to 0.25 | researcher.life |

Investigation of Photophysical Properties in Materials Design

Research into the photophysical properties of quinolizinium salts is an active area, as these compounds can exhibit interesting fluorescence and photochemical behaviors. Investigations typically focus on understanding the absorption and emission of light, quantum yields, and excited-state dynamics. This information is crucial for designing new materials for applications such as fluorescent probes, photosensitizers, and photochromic devices.

However, specific studies detailing the photophysical properties—such as absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (ΦF), and excited-state lifetimes (τ)—for this compound could not be located. While a study on related quinolizinium salts like naphto[2,1-b]quinolizinium bromide and naphto[1,2-b]quinolizinium bromide has been conducted to characterize their excited singlet state decay pathways (fluorescence, intersystem crossing, and internal conversion), no such data is available for this compound.

Table 7.3.2.1: Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maxima (λabs) | Data not available |

| Emission Maxima (λem) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Ionic Liquid Design and Characterization

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for various applications. The design of ionic liquids involves the careful selection of cations and anions to achieve desired physicochemical properties. A quinolizinium cation, such as Quinolizin-5-ium-2-ol, could potentially form an ionic liquid with a suitable anion like bromide.

Characterization of a potential ionic liquid would involve determining its melting point, thermal stability, viscosity, and conductivity. However, there is no available literature that characterizes this compound as an ionic liquid or reports on its synthesis and properties for such applications.

Table 7.4.1: Physicochemical Properties of this compound as a Potential Ionic Liquid

| Property | Value |

|---|---|

| Melting Point (°C) | Data not available |

| Decomposition Temperature (°C) | Data not available |

| Viscosity (cP) | Data not available |

Organic Mixed Ionic-Electronic Conductors (OMIECs)

Organic mixed ionic-electronic conductors (OMIECs) are materials capable of transporting both ions and electrons, a crucial property for applications in bioelectronics, energy storage, and neuromorphic computing. The design of OMIECs often involves incorporating ionic moieties into a conjugated polymer backbone or blending an ion-conducting material with an organic semiconductor.

The ionic nature of this compound suggests it could be explored as a component in OMIEC formulations, potentially as the ionic conductor or as a dopant to influence the electronic properties of a semiconducting polymer. However, a review of current research reveals no studies on the use or investigation of this compound in the context of OMIECs. Consequently, data on its ionic and electronic conductivity in a mixed-conductor system are absent.

Table 7.5.1: OMIEC Performance Metrics for this compound-based Systems

| Parameter | Value |

|---|---|

| Electronic Conductivity (σe) | Data not available |

| Ionic Conductivity (σi) | Data not available |

Crystal Engineering and Solid-State Transformations

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For an ionic compound like this compound, this would involve studying its crystal packing, hydrogen bonding networks (e.g., involving the hydroxyl group and the bromide anion), and π-π stacking interactions of the quinolizinium rings. Such studies are fundamental to understanding polymorphism, solid-state reactivity, and the material's physical properties.

Solid-state transformations, such as thermal decomposition or photo-induced changes in the crystal structure, are also important aspects of materials research. However, no crystallographic data or studies on the solid-state behavior of this compound have been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and any potential solid-state transformations is unavailable.

Table 7.6.1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.govresearchgate.net Future research should focus on developing novel synthetic pathways to Quinolizin-5-ium-2-ol;bromide and its analogues that are both high-yielding and sustainable.

Key Research Objectives:

Catalytic C-H Functionalization: Transition-metal catalysis has become a powerful tool for forging complex molecular architectures. hilarispublisher.com Investigating rhodium(III) or ruthenium(II)-catalyzed C-H bond activation of appropriate 2-alkenylpyridine precursors could provide a more direct and atom-economical route to the quinolizinium (B1208727) core, minimizing the need for pre-functionalized starting materials. acs.org

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. nih.gov Exploring photocatalytic cyclization reactions to construct the quinolizinium ring system could offer milder reaction conditions and reduce energy consumption compared to traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could enable more efficient and reproducible production. bohrium.com

Bio-inspired Synthesis: Nature provides elegant examples of heterocyclic synthesis. Investigating enzymatic or biomimetic approaches could lead to highly selective and sustainable methods for preparing this quinolizinium derivative.

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced waste |

| Visible-Light Photocatalysis | Mild reaction conditions, energy efficiency |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control |

| Bio-inspired Synthesis | High selectivity, environmentally benign |

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has proven invaluable for understanding the electronic structure and properties of organic molecules. researcher.liferesearchgate.net Advanced computational modeling represents a promising avenue for accelerating the discovery and design of new this compound derivatives with tailored properties.

Future research in this area should include:

Predictive Modeling of Photophysical Properties: Employing Time-Dependent DFT (TD-DFT) and other advanced methods to accurately predict the absorption and emission spectra, as well as the quantum yields, of novel derivatives. This would enable the in silico design of new fluorescent probes and dyes. slideshare.net

Exploring Environmental Effects: Using Self-Consistent Reaction Field (SCRF) models to simulate the influence of different solvent environments on the compound's stability, reactivity, and spectroscopic properties. researchgate.net

Reaction Mechanism Elucidation: Utilizing computational tools to model potential reaction pathways for the synthesis and functionalization of this compound, thereby guiding experimental efforts.

Machine Learning Approaches: Leveraging machine learning algorithms trained on experimental and computational data to rapidly screen virtual libraries of derivatives and identify candidates with desired properties.

Exploration of New Chemical Reactivity Patterns

The unique electronic nature of the quinolizinium cation, combined with the nucleophilic character of the hydroxyl group, suggests a rich and underexplored reactivity profile for this compound. While quinolizinium salts are generally resistant to electrophilic attack, their reactivity with nucleophiles can be exploited for further functionalization. wikipedia.orgnih.gov

Unexplored avenues for reactivity studies include:

Derivatization of the Hydroxyl Group: A systematic exploration of the O-alkylation, O-acylation, and other transformations of the hydroxyl group to create a library of new derivatives with diverse properties.

Ring-Opening Reactions: Investigating the reaction of this compound with a wider range of nucleophiles, such as Grignard reagents, to induce ring-opening and generate novel scaffolds. nih.gov

Cycloaddition Reactions: Exploring the potential of the quinolizinium ring to participate in cycloaddition reactions, which could lead to the formation of complex polycyclic systems.

Organometallic Chemistry: Investigating the coordination of the quinolizinium core or the hydroxyl group to metal centers to create novel organometallic complexes with potential catalytic or material applications.

| Reaction Type | Potential Outcome |

| O-Functionalization | Library of derivatives with tuned properties |

| Ring-Opening Reactions | Access to novel molecular scaffolds |

| Cycloaddition Reactions | Synthesis of complex polycyclic structures |

| Organometallic Coordination | Novel catalysts and functional materials |

Design of Next-Generation Functional Materials

Quinolizinium-based compounds have already demonstrated their potential in various applications, including as fluorescent reagents and in photocatalysis. rsc.orgnih.gov The specific structure of this compound makes it an attractive building block for the rational design of new functional materials. scienceopen.com

Future research should focus on designing materials for:

Chemosensors: Functionalizing the hydroxyl group with specific recognition moieties could lead to the development of selective and sensitive fluorescent chemosensors for detecting ions or small molecules.

Bio-imaging Agents: The inherent fluorescence of the quinolizinium core can be harnessed to develop probes for cellular imaging. The hydroxyl group provides a convenient point of attachment for targeting ligands or biocompatible polymers. researchgate.net

Organic Electronics: The planar, electron-deficient nature of the quinolizinium ring suggests potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Photocatalysts: The photophysical properties of quinolizinium salts make them promising candidates for visible-light photocatalysis. rsc.org Designing novel catalysts based on the this compound scaffold could lead to new, green chemical transformations.

Q & A

Q. What are the recommended synthesis methods for Quinolizin-5-ium-2-ol;bromide, and what key reaction conditions influence yield and purity?

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <5 ppm error .

- X-ray Crystallography : For unambiguous structural determination; refine data using SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability without compromising purity?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts to enhance bromination efficiency .

- Flow Chemistry : Implement continuous reactors for improved heat/mass transfer, reducing reaction time by 30–50% .

- In-line Analytics : Use FTIR or HPLC monitoring to adjust conditions dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Solvent Effects : Compare DFT calculations (B3LYP/6-311+G**) with experimental NMR in varying solvents (e.g., DMSO vs. CDCl₃) .

- Conformational Sampling : Perform molecular dynamics simulations to account for flexible substituents .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton assignments .

Q. How can substituent effects on this compound be systematically studied to predict its behavior in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Calculate Tolman cone angles for substituents to assess steric hindrance .

- Electron-Deficiency Assays : Measure Hammett constants (σ) via UV-Vis spectroscopy .

- Catalytic Screening : Test Suzuki-Miyaura coupling with aryl boronic acids under varying Pd catalysts .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Biodegradation Tests : OECD 301 guidelines under aerobic conditions; monitor bromide release via ion chromatography .

- Photolytic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze by LC-MS for breakdown products .

- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀) .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) to minimize variability .

- Contradiction Analysis : Compare results with structurally analogous brominated quinolines (e.g., 7-Bromoquinolin-5-ol) to identify outliers .

- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.